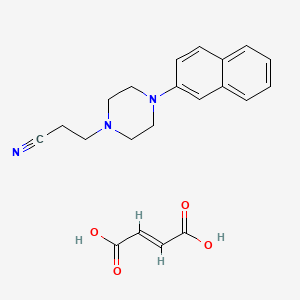
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves a multi-step process. The initial step often includes the reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine. This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine. The final step involves the reaction of this intermediate with sodium cyanide to produce 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine, which is then converted to its maleate salt form by reacting with maleic acid under suitable conditions.
化学反应分析
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
科学研究应用
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate can be compared with other similar compounds, such as:
1-(2-Cyanoethyl)-4-(2-phenyl)piperazine: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
1-(2-Cyanoethyl)-4-(2-thienyl)piperazine: The presence of a thienyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
57537-04-9 |
|---|---|
分子式 |
C21H23N3O4 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C17H19N3.C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,9-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
JRXMODFWRAZXAI-WLHGVMLRSA-N |
手性 SMILES |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


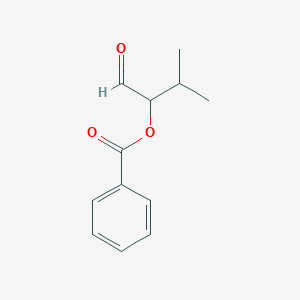
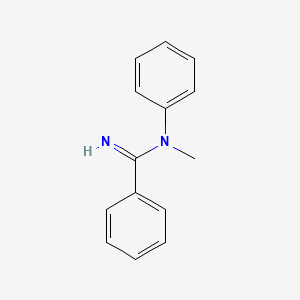
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
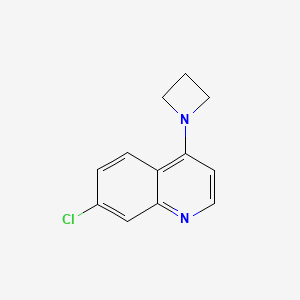
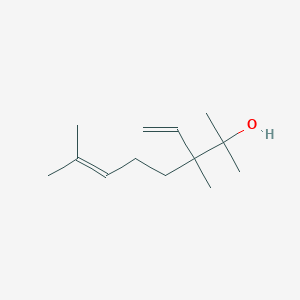
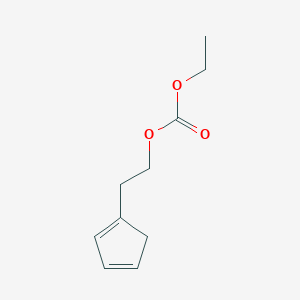
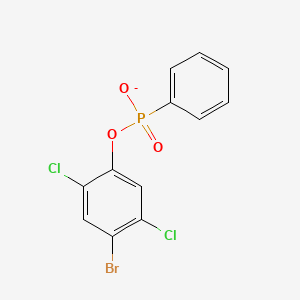

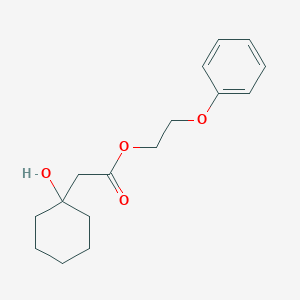
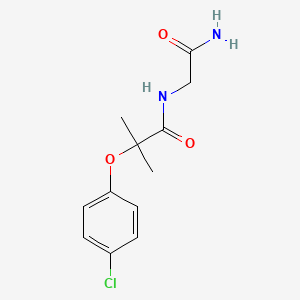
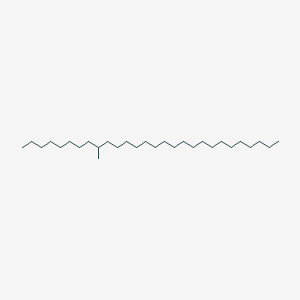
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
